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Compound of Interest

Compound Name: Aleniglipron

Cat. No.: B15570336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aleniglipron (formerly GSBR-1290) is an orally administered, small molecule, glucagon-like

peptide-1 receptor (GLP-1R) agonist under investigation for the treatment of obesity and type 2

diabetes.[1] Its mechanism as a Gs-biased agonist suggests a targeted engagement with the

GLP-1R, aiming to maximize therapeutic effects while minimizing potential adverse effects

associated with β-arrestin recruitment.[2] Preclinical and clinical studies have indicated that

Aleniglipron possesses a pharmacokinetic profile that supports once-daily oral dosing.[3][4]

This document provides a detailed overview of the in vivo pharmacokinetic analysis of

Aleniglipron, including representative experimental protocols and data presentation.

Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Aleniglipron based on

available preclinical and clinical data.

Table 1: Representative Pharmacokinetic Parameters of Aleniglipron in Preclinical Models
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Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax
(hr)

AUC
(ng·hr/m
L)

t½ (hr)
Bioavail
ability
(%)

Rat 10 Oral

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Non-

human

Primate

10 Oral

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Note: While specific values are not publicly disclosed, preclinical studies in rats have shown a

No Observable Adverse Effect Level (NOAEL) at 1000 mg/kg/day, suggesting a wide

therapeutic window.[4] Studies in non-human primates have demonstrated dose-dependent

increases in insulin secretion and reductions in blood glucose.

Table 2: Human Pharmacokinetic Parameters of Aleniglipron from Phase 1/2a Clinical Trials

Population Dose Formulation Key Findings

Healthy

Overweight/Obese

Participants

Multiple ascending

doses (up to 120 mg)
Capsule

Dose-proportional

exposure.

Healthy

Overweight/Obese

Participants

120 mg Tablet vs. Capsule
Comparable exposure

between formulations.

Japanese and Non-

Japanese Healthy

Volunteers

Multiple ascending

doses
Capsule

No clinically significant

differences in safety

or tolerability between

populations.

Adults with

Overweight or Obesity

60 mg and 120 mg

(once daily)
Tablet

Terminal half-life of

25-28 hours,

supporting once-daily

dosing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://synapse.patsnap.com/blog/structure-therapeutics-glp-1r-small-molecule-agonist-gsbr-1290-preclinical-and-clinical-data
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway
Aleniglipron is a Gs-biased agonist of the GLP-1 receptor. This means it preferentially

activates the Gs protein-mediated signaling pathway, which is responsible for the therapeutic

effects of GLP-1, while having minimal engagement with the β-arrestin pathway, which can be

associated with receptor desensitization and certain side effects.

Plasma Membrane

GLP-1 Receptor

Gs Protein
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Activation

β-Arrestin

Minimal Interaction
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(Oral Administration)

Binds to receptor
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Leads to

Minimal Recruitment
& Reduced Side Effects

Click to download full resolution via product page

Aleniglipron's Gs-biased GLP-1R signaling pathway.

Experimental Protocols
The following are representative protocols for the in vivo pharmacokinetic analysis of

Aleniglipron, based on standard practices for orally administered small molecules.

Preclinical In Vivo Pharmacokinetic Study Protocol
(Rodent Model)

Animal Model:

Species: Sprague-Dawley rats

Sex: Male and female

Weight: 200-250 g

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water. Animals are fasted overnight before dosing.
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Drug Formulation and Administration:

Formulation: Aleniglipron is suspended in a vehicle suitable for oral gavage (e.g., 0.5%

methylcellulose in water).

Dose Levels: A minimum of three dose levels are evaluated (e.g., 1, 10, and 100 mg/kg).

Administration: A single dose is administered via oral gavage.

Sample Collection:

Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0

hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24

hours).

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately

placed on ice.

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

Plasma concentrations of Aleniglipron are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method should be sensitive and specific for the detection of the parent drug.

Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated using non-compartmental analysis software

(e.g., Phoenix WinNonlin).

Parameters to be determined include: Cmax (maximum plasma concentration), Tmax

(time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (terminal

half-life), and oral bioavailability (if intravenous data is available).
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Clinical Pharmacokinetic Study Protocol (Phase 1,
Healthy Volunteers)

Study Design:

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participants are healthy male and female volunteers with a BMI within a specified range

(e.g., ≥27 kg/m ²).

Dosing Regimen:

Single Ascending Dose (SAD): Cohorts of participants receive a single oral dose of

Aleniglipron or placebo. Doses are escalated in subsequent cohorts after safety and

tolerability review.

Multiple Ascending Dose (MAD): Cohorts of participants receive once-daily oral doses of

Aleniglipron or placebo for a defined period (e.g., 14 days). A "start low and go slow"

titration approach may be used to improve tolerability.

Pharmacokinetic Sampling:

For the SAD phase, serial blood samples are collected pre-dose and at numerous time

points post-dose (e.g., up to 72 hours).

For the MAD phase, blood samples are collected at pre-dose and various time points after

the first dose and at steady-state (e.g., on day 14).

Bioanalytical and Pharmacokinetic Analysis:

Plasma concentrations of Aleniglipron are measured using a validated LC-MS/MS

method.

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for single and

multiple dose regimens. The accumulation ratio and dose proportionality are also

assessed.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an

oral drug candidate like Aleniglipron.
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Workflow for in vivo pharmacokinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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